molecular formula C15H9Br2N3OS B2376215 4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-49-6

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2376215
CAS No.: 391226-49-6
M. Wt: 439.13
InChI Key: WPKFDVCXOOILGI-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also contains two bromophenyl groups and a benzamide moiety

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Safety and Hazards

While specific safety and hazard information for “4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Similar compounds have shown significant antifungal activity againstC. albicans and A. niger , suggesting that this compound may also target fungal cells.

Mode of Action

Based on the antifungal activity of similar compounds , it can be hypothesized that this compound may interfere with essential cellular processes in fungi, leading to their death.

Result of Action

Similar compounds have demonstrated significant antifungal activity , suggesting that this compound may also exhibit antifungal effects.

Preparation Methods

The synthesis of 4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups using appropriate reagents and conditions.

Comparison with Similar Compounds

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives, such as:

    4-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound has a similar structure but contains a chlorophenyl group instead of a bromophenyl group. It may exhibit different biological activities and chemical reactivity.

    4-bromo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound contains a methylphenyl group, which may affect its solubility and interaction with biological targets.

    4-bromo-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide: The presence of a nitrophenyl group in this compound may enhance its electron-withdrawing properties, affecting its reactivity and biological activity.

Properties

IUPAC Name

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKFDVCXOOILGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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